molecular formula C18H20N2O3S B2725316 3-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione CAS No. 1281078-16-7

3-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

Cat. No.: B2725316
CAS No.: 1281078-16-7
M. Wt: 344.43
InChI Key: XGNKQAAXNKTOIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxazole ring, a thiolane ring, and a propynyl group . Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom . Thiolane is a sulfur-containing four-membered ring. The propynyl group contains a triple bond, which is characteristic of alkynes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and thiolane rings would add a level of rigidity to the molecule, and the triple bond in the propynyl group could potentially be a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could potentially influence the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data on this compound, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-10-20(16-9-11-24(21,22)13-16)12-17-14(2)23-18(19-17)15-7-5-4-6-8-15/h1,4-8,16H,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKQAAXNKTOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN(CC#C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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